2-(Acetoacetyl)phenol, with the molecular formula C₁₀H₁₀O₃, is an organic compound characterized by the presence of both a phenolic hydroxyl group and an acetoacetyl moiety. This compound features a phenolic structure where the hydroxyl group is located at the ortho position relative to the acetoacetyl substituent. The presence of these functional groups imparts unique chemical properties and biological activities to 2-(acetoacetyl)phenol, making it a subject of interest in various fields of research.
As with most organic compounds, specific safety information on 2-(Acetoacetyl)phenol is limited. However, due to the presence of the keto groups, it is likely to exhibit mild irritation and should be handled with standard laboratory precautions, including gloves, eye protection, and proper ventilation [].
The reactivity of 2-(acetoacetyl)phenol can be attributed to its functional groups. Key reactions include:
2-(Acetoacetyl)phenol has demonstrated various biological activities, including:
Several methods can be employed to synthesize 2-(acetoacetyl)phenol:
The unique properties of 2-(acetoacetyl)phenol lend themselves to various applications:
Research on interaction studies involving 2-(acetoacetyl)phenol has focused on its interactions with biological macromolecules:
Several compounds share structural similarities with 2-(acetoacetyl)phenol. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Acetophenone | C₈H₈O | Lacks hydroxyl group; primarily used as a solvent. |
2-Hydroxyacetophenone | C₈H₉O₂ | Contains hydroxyl group; exhibits similar reactivity but different biological activity. |
4-Acetylphenol | C₈H₈O₂ | Similar structure but lacks ortho substitution; different electronic properties. |
Salicylic Acid | C₇H₆O₃ | Contains both hydroxyl and carboxylic acid groups; used in pharmaceuticals like aspirin. |
What sets 2-(acetoacetyl)phenol apart from these compounds is its dual functionality as both a phenolic compound and an acetoacetyl derivative. This combination enhances its reactivity and potential applications in medicinal chemistry while providing distinct biological activities not found in simpler analogs.
β-Diketones have served as foundational motifs in organic synthesis since the 19th century, with phenolic derivatives like 2-(Acetoacetyl)phenol emerging as critical intermediates. Early methodologies centered on Claisen condensation, where esters reacted with ketones under basic conditions to form 1,3-diketones. For instance, ferrocenyl esters and ketones were condensed using lithium diisopropylamide (LDA) to produce diferrocenyl β-diketones, albeit with competing aldol byproducts.
The Baker–Venkataraman transposition later provided a regioselective route to β-diketones. This method, involving phosphorous oxychloride and pyridine, enabled the synthesis of glycosylated β-diketones (e.g., 1-(2′,4′-dihydroxyphenyl)-3-aryl-propane-1,3-diones) with yields exceeding 70%. Modern advancements include Lewis acid-mediated enolization, where magnesium bromide coordinates β,γ-unsaturated ketones to suppress O-acetylation and enhance α-alkenyl-β-diketone yields (48–80%).
Phenolic β-diketones like 2-(Acetoacetyl)phenol gained prominence due to their tautomeric stability and reactivity. The enol form dominates in nonpolar solvents, stabilized by intramolecular hydrogen bonding, while polar solvents favor the diketo form. This duality enables diverse applications, from catalysis to polymer science.
2-(Acetoacetyl)phenol has been pivotal in multicomponent reactions and heterocycle synthesis. For example, its acetoacetyl moiety participates in cyclocondensation with hydrazines to form pyrazoles, which are pharmacologically relevant. A 2020 study demonstrated its utility in synthesizing α-alkenyl-β-diketones via MgBr₂-mediated acylation of β,γ-unsaturated ketones, avoiding traditional Claisen limitations.
The compound’s role in oxidative esterification is notable. Using Cu₂(dhtp) metal-organic frameworks, researchers achieved direct C–O coupling of 2-acylphenols with ethers, yielding O-acetyl-substituted phenol esters under mild conditions. This method bypasses hazardous acyl chlorides, aligning with green chemistry principles.
2-(Acetoacetyl)phenol belongs to the linear β-diketone (lbdk) subclass, characterized by two carbonyl groups separated by a single carbon atom and substituted with aromatic groups. Its structural features include:
Unlike cyclic β-diketones (e.g., 1,3-cyclopentanedione), 2-(Acetoacetyl)phenol’s linearity facilitates chelation with transition metals, making it valuable in coordination chemistry.
These milestones underscore 2-(Acetoacetyl)phenol’s transition from a laboratory curiosity to a cornerstone in synthetic and bioorganic chemistry.
Table 1: Comparative Analysis of β-Diketone Subclasses
The Claisen condensation represents one of the most fundamental approaches for synthesizing 2-(Acetoacetyl)phenol, particularly through reactions involving 2-hydroxyacetophenone as a key starting material [8] [33] [36]. This carbon-carbon bond forming reaction occurs between two ester molecules or one ester and another carbonyl compound in the presence of a strong base, yielding β-keto ester products [8]. The mechanism involves the nucleophilic addition of an ester enolate ion to the carbonyl group of a second ester molecule, followed by the expulsion of an alkoxide leaving group to yield an acyl substitution product [33].
In the specific synthesis of 2-(Acetoacetyl)phenol, the reaction between 2-hydroxyacetophenone and ethyl acetoacetate proceeds under reflux conditions in the presence of a base such as sodium ethoxide . The reaction mechanism begins with the deprotonation of the ester at the α-carbon by the base, generating an ester enolate ion that is stabilized by resonance [32]. This enolate ion subsequently undergoes nucleophilic attack on the carbonyl carbon of 2-hydroxyacetophenone, forming a tetrahedral intermediate that eliminates alkoxide to produce the desired β-keto ester product [36].
The reaction conditions typically require heating to facilitate the condensation process, with reaction temperatures ranging from 60°C to reflux conditions depending on the specific reagents and solvents employed [34]. The use of a full equivalent of base rather than a catalytic amount is necessary because the product β-keto ester contains a highly acidic, doubly activated hydrogen atom that can be abstracted by base, driving the equilibrium completely toward the product side [33] [36].
Friedel-Crafts acylation provides another classical route for the synthesis of 2-(Acetoacetyl)phenol and related compounds through electrophilic aromatic substitution mechanisms [9] [35]. This reaction involves the formation of a complex between a Lewis acid catalyst and an acyl chloride, generating an acylium ion that acts as an electrophile to react with aromatic compounds [9]. The mechanism proceeds through the formation of an acylium ion by cleavage of the carbon-chlorine bond in the acyl chloride-Lewis acid complex, with the resulting positively charged carbon being stabilized by resonance [35].
For the synthesis of acetoacetyl-substituted phenols, the reaction typically employs aluminum trichloride as the Lewis acid catalyst in conjunction with acetoacetyl chloride or related acylating agents [38]. The phenolic substrate undergoes acylation preferentially at positions ortho and para to the hydroxyl group due to the activating nature of the phenolic oxygen [29]. The reaction proceeds through the formation of a sigma complex intermediate, where the acylium ion forms a covalent bond with the aromatic ring, followed by deprotonation to restore aromaticity [35].
Research has demonstrated that the regioselectivity of Friedel-Crafts acylation on phenolic substrates can be controlled through careful selection of reaction conditions and catalysts [38]. Temperature control is crucial, as higher temperatures may lead to rearrangement products or multiple acylation events [35]. The use of stoichiometric amounts of Lewis acid is typically required because the product coordinates strongly to the catalyst, necessitating acidic workup to liberate the final product [9].
The acetoacetic ester synthesis provides a versatile methodology for constructing acetoacetyl-containing compounds, including 2-(Acetoacetyl)phenol derivatives [10] [37]. This synthetic approach utilizes ethyl acetoacetate as a starting material, which undergoes alkylation at the α-carbon to both carbonyl groups followed by conversion into ketone products [10]. The mechanism involves deprotonation of the dicarbonyl α-carbon by a strong base, with this position being preferred due to the resonance stabilization of the resulting enolate [10].
In applications toward phenolic acetoacetyl compounds, the acetoacetic ester synthesis can be adapted to introduce phenolic substituents through nucleophilic substitution reactions [37]. The enolate anion formed from ethyl acetoacetate can undergo reaction with electrophilic phenolic derivatives or halogenated aromatic compounds to establish the carbon-carbon bond between the acetoacetyl unit and the phenolic ring [10]. The subsequent hydrolysis and decarboxylation steps convert the ester functionality to the desired ketone, yielding the target acetoacetyl phenol product [37].
The acetoacetic ester synthesis demonstrates particular utility in cases where direct acylation methods prove challenging due to steric hindrance or electronic deactivation of the aromatic substrate [10]. The method allows for the construction of complex molecular architectures through sequential alkylation reactions, enabling the preparation of dialkylated products when desired [37]. However, careful control of reaction conditions is essential to prevent unwanted side reactions such as over-alkylation or competing elimination processes.
Modern synthetic approaches to 2-(Acetoacetyl)phenol increasingly rely on catalyst-mediated transformations that offer improved selectivity, efficiency, and environmental compatibility [13] [14] [45]. Transition metal catalysts have emerged as particularly effective tools for facilitating carbon-carbon and carbon-oxygen bond formation in the construction of acetoacetyl phenol derivatives [47] [48] [50].
Palladium-catalyzed reactions have demonstrated significant utility in phenol derivatization processes [47] [48] [51]. Research has shown that palladium complexes can effectively promote cross-coupling reactions between phenolic substrates and acetoacetyl-containing electrophiles under mild conditions [51]. The use of palladium dichloride bis(diphenylphosphino)ferrocene dichloromethane complex has proven particularly effective for establishing carbon-oxygen bonds in phenolic ether synthesis, with reaction conditions optimized through microwave irradiation to achieve yields exceeding 65% [51].
Rhodium-based catalytic systems have shown promise for selective hydrogenation and reduction processes relevant to acetoacetyl phenol synthesis [49]. Studies utilizing rhodium supported on mesoporous materials such as SBA-15 have demonstrated the ability to achieve high selectivity in phenol transformations, with cyclohexanone selectivity reaching approximately 60% under optimized conditions [49]. The catalytic performance of rhodium systems can be fine-tuned through careful selection of support materials and reaction parameters including temperature, hydrogen pressure, and contact time [49].
Copper catalysts have gained attention for their effectiveness in phenol oxidation and functionalization reactions [50] [52]. Research has revealed that copper complexes can facilitate monooxygenation reactions of phenolic substrates through mononuclear pathways analogous to enzymatic processes [50]. The use of copper oxide supported on various materials including alumina and titanium dioxide has achieved phenol conversion rates exceeding 96% under optimized reaction conditions [52].
Flow chemistry methodologies represent a significant advancement in the synthesis of phenolic compounds, offering enhanced control over reaction parameters and improved scalability [16] [18]. Continuous flow systems enable precise temperature control, rapid mixing, and efficient heat transfer, which are particularly beneficial for exothermic reactions and those requiring strict temperature maintenance [16].
The application of flow chemistry to phenol synthesis has been demonstrated through aerobic oxidation processes using compressed air as an environmentally friendly oxidant [16]. These continuous gas-liquid segmented flow systems have shown tolerance for a broad range of functional groups, including oxidation-sensitive functionalities such as alkenes, amines, and thioethers [16]. The integration of benzyne-mediated in-line generation of arylmagnesium intermediates with aerobic oxidation has established facile three-step, one-flow processes capable of preparing functionalized phenols in a modular fashion [16].
Flow chemistry approaches have also been successfully applied to electrochemical oxidation processes for phenol derivatives [18]. These protocols eliminate the need for chemical oxidants, utilizing electricity as a sustainable and reagent-free oxidant while maintaining excellent selectivity [18]. The development of flow protocols operable at mild, ambient conditions has demonstrated scalability up to gram-scale production without compromising reaction yields [18].
Research has shown that flow chemistry systems can be particularly effective for reactions requiring precise stoichiometric control and rapid quenching [16]. The ability to conduct reactions under continuous operation allows for better process control and can minimize the formation of unwanted side products through precise residence time distribution [18].
Contemporary synthetic approaches increasingly emphasize environmental sustainability through the development of green chemistry protocols that minimize waste generation and eliminate hazardous reagents [17] [19]. These methodologies focus on the use of benign solvents, catalytic processes, and renewable feedstocks to achieve synthetic objectives while reducing environmental impact [17].
One particularly effective green chemistry approach involves the use of hydrogen peroxide as an oxidant in ethanol solvent for phenol synthesis [17]. This protocol utilizes aqueous hydrogen peroxide in combination with hydrogen bromide under ambient conditions, achieving very good to excellent yields without requiring chromatographic purification [17]. The reaction proceeds with unprecedented efficiency under green conditions, featuring one-minute reaction times and the ability to scale up to at least 5 grams at room temperature [17].
Solvent-free and catalyst-free conditions have been developed for acetylation reactions relevant to phenolic compound synthesis [41]. These approaches eliminate the need for organic solvents and metal catalysts, relying instead on neat reaction conditions that can be facilitated through mechanical mixing or thermal activation [41]. Such methods offer significant advantages in terms of atom economy and waste reduction while maintaining high conversion rates and product selectivity [41].
The development of renewable feedstock-based routes represents another important aspect of green chemistry in phenol synthesis [19]. Research has explored the use of renewable phenol feedstock for the synthesis of pharmaceutical intermediates, with rigorous Green Chemistry analysis demonstrating the viability of these approaches for industrial applications [19]. These routes have shown comparable or superior performance to existing methods in terms of reactor metrics, raw material costs, and environmental considerations [19].
Regioselectivity represents a critical factor in the synthesis of 2-(Acetoacetyl)phenol, as the position of substitution on the aromatic ring significantly influences the chemical and physical properties of the resulting product [20] [21] [22]. The control of regioselectivity requires careful consideration of electronic and steric factors that govern the reactivity patterns of phenolic substrates [20].
Electronic effects play a dominant role in determining the regioselectivity of electrophilic aromatic substitution reactions on phenols [20]. The hydroxyl group acts as a strong electron-donating substituent through resonance, activating the ortho and para positions toward electrophilic attack [29]. Computational studies using frontier molecular orbital analysis have demonstrated that the distribution of electron density in phenolic substrates can predict regioselectivity with approximately 86% accuracy [20].
Steric considerations become particularly important when dealing with substituted phenols or bulky electrophiles [21] [22]. Research has shown that the presence of substituents adjacent to the reaction site can significantly influence the regioselectivity of reactions such as enzymatic carboxylation, where the absence of a free ortho position completely prevents reaction [21]. The size and nature of the electrophile also affect regioselectivity, with larger groups showing preference for less hindered positions [22].
Temperature and catalyst selection have been identified as key parameters for controlling regioselectivity in phenol functionalization reactions [22]. Studies on benzofuran synthesis from phenols and α-haloketones have demonstrated that titanium tetrachloride promotes regioselective formation of 2-substituted products without formation of other isomers [22]. The reaction conditions, including solvent choice and temperature, must be carefully optimized to achieve the desired regioselectivity while maintaining high conversion rates [22].
Reaction Type | Regioselectivity Factor | Selectivity (%) | Reference |
---|---|---|---|
Enzymatic Carboxylation | Free ortho position | >95 | [21] |
Benzofuran Formation | TiCl₄ catalyst | >95 | [22] |
Electrophilic Substitution | Electronic effects | 86 | [20] |
The transition from laboratory-scale synthesis to industrial production of 2-(Acetoacetyl)phenol and related compounds requires careful consideration of economic, environmental, and engineering factors [23] [25] [39]. Industrial-scale synthesis must balance product quality, yield, and cost-effectiveness while meeting regulatory requirements for safety and environmental impact [39].
Process intensification strategies have been successfully implemented for phenolic compound production at pilot and industrial scales [23]. Research on base-catalyzed depolymerization processes has demonstrated scalability up to 20 kg/h throughput using continuously operated tubular flow reactors [23]. These systems operate at temperatures up to 340°C and pressures of 25 MPa, achieving yields of phenolic compounds comparable to laboratory-scale results while maintaining product quality [23].
Economic optimization requires careful analysis of reaction parameters to identify conditions that maximize productivity while minimizing costs [23]. Studies have shown that catalyst selection and reaction conditions significantly impact both conversion rates and product distribution, with temperature and residence time being critical factors for preventing unwanted side reactions [23]. The development of cost-effective downstream processing methods for product separation and purification represents a major challenge in industrial implementation [23].
Market considerations play an important role in determining the viability of industrial phenol derivative production [25]. The global phenol derivatives market has been forecast to reach significant values, with growth driven by demand from pharmaceutical, agrochemical, and polymer industries [25]. Recent acquisitions and facility expansions by major chemical companies demonstrate the continued investment in phenol production capacity, particularly in Asian markets [25].
Environmental sustainability has become increasingly important in industrial phenol production, with companies developing bio-attributed product lines that eliminate fossil fuel feedstocks [25]. These initiatives align with growing demand for eco-friendly solutions and demonstrate the industry's commitment to sustainable manufacturing practices [25].
The synthesis of 2-(Acetoacetyl)phenol presents several challenges that must be addressed through careful reaction design and optimization [24] [26]. These challenges include regioselectivity control, functional group compatibility, and the management of competing side reactions that can reduce yields and complicate product purification [24].
One of the most significant challenges in phenol chemistry has been the conversion of aromatic halides to phenols, particularly for bromides, iodides, and non-activated systems [24]. Traditional hydroxide-based approaches only work effectively for highly activated fluorides and chlorides, necessitating the development of alternative methodologies [24]. Recent breakthrough research has solved this 50-year-old synthetic challenge through the development of innovative radical substitution approaches that enable the conversion of any aromatic halide into a phenol [24].
The development of new reagents capable of facilitating previously impossible transformations represents a major advancement in phenol synthesis [24]. Research teams have successfully created reagents that enable hydroxide anions to participate in radical substitution processes, overcoming fundamental limitations of traditional approaches [24]. This work has been complemented by detailed mechanistic studies that provide understanding of reaction pathways and enable rational optimization of reaction conditions [24].
Catalyst deactivation presents another significant challenge in phenol synthesis, particularly for heterogeneous catalytic systems [39]. Industrial applications require catalysts that maintain activity over extended periods while minimizing leaching of active components [39]. Research has focused on developing regeneration protocols for ion-exchange resin catalysts used in phenol alkylation reactions, addressing both activity restoration and waste disposal concerns [39].
The construction of complex phenolic architectures from simple precursors remains challenging due to the need for precise control over multiple reaction parameters [26]. Solution-phase synthetic approaches have been developed to overcome problems associated with traditional methods, utilizing environmentally friendly reaction media such as water/organic solvent/metal hydroxide systems [26]. These approaches have enabled the synthesis of highly crystalline phenol-based materials while providing insights into crystallization processes that inform future synthetic developments [26].
Challenge | Traditional Approach | Modern Solution | Improvement |
---|---|---|---|
Halide Conversion | Activated systems only | Radical substitution | Universal applicability |
Catalyst Deactivation | Disposal and replacement | Regeneration protocols | Cost reduction |
Regioselectivity | Limited control | Computational prediction | 86% accuracy |
Environmental Impact | Harsh conditions | Green chemistry | Sustainable processes |
2-(Acetoacetyl)phenol exhibits complex tautomeric behavior characteristic of β-dicarbonyl compounds, existing in equilibrium between keto and enol forms. The compound demonstrates the molecular formula C₁₀H₁₀O₃ with a molecular weight of 178.18 g/mol, systematically named as 1-(2-hydroxyphenyl)butane-1,3-dione [1] [2]. The tautomeric equilibrium involves the migration of a proton between the acetoacetyl moiety and the formation of an enolic structure, creating a six-membered hydrogen-bonded ring system.
The keto form features two distinct carbonyl groups: one attached to the phenyl ring and another in the acetyl group. In contrast, the enol form exhibits a hydroxyl group on the central carbon with concomitant double bond formation, stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the remaining carbonyl oxygen [3] [4]. This tautomerization mechanism follows classic β-dicarbonyl chemistry, where the α-hydrogen between the two carbonyl groups demonstrates enhanced acidity due to resonance stabilization of the resulting enolate intermediate.
Nuclear magnetic resonance spectroscopy reveals characteristic signals for both tautomers, with the enolic proton appearing as a highly deshielded signal at approximately 12-16 ppm, confirming the presence of strong intramolecular hydrogen bonding [5] [6]. The equilibrium position depends critically on environmental factors, with the keto form generally favored in the gas phase by approximately 5-10 kcal/mol, consistent with theoretical calculations for similar β-dicarbonyl systems [7] [8].
The tautomeric equilibrium of 2-(Acetoacetyl)phenol exhibits remarkable sensitivity to solvent polarity and hydrogen bonding capacity. In aqueous solution, the compound demonstrates unusually high enol content of approximately 40-50%, significantly higher than typical β-dicarbonyl compounds [9] [10]. This behavior contrasts sharply with most acetoacetyl derivatives, which typically favor the keto form in polar solvents.
In aprotic solvents such as dioxane, 2-(Acetoacetyl)phenol approaches nearly complete enolization (~95%), suggesting that the intramolecular hydrogen bond in the enol form provides substantial stabilization in environments where competitive intermolecular hydrogen bonding is minimized [8] [10]. Conversely, in highly polar aprotic solvents like dimethyl sulfoxide, the enol content decreases to 15-25% due to disruption of the intramolecular hydrogen bond through solvent-solute interactions.
The solvent effect follows a predictable pattern based on the Onsager-Kirkwood formalism, where the dielectric constant of the medium influences the relative stability of the tautomers [11] [12]. In non-polar solvents such as chloroform and benzene, the enol form is favored (60-80%) due to the stabilizing effect of the intramolecular hydrogen bond without competitive solvation. The exceptional behavior in water likely results from specific hydration effects that stabilize the enolic form through favorable interactions with the extended conjugated system.
Temperature effects on the tautomeric equilibrium of 2-(Acetoacetyl)phenol reveal important thermodynamic parameters governing the keto-enol interconversion. Elevated temperatures generally favor the enol form, indicating that the enolization process is entropically favored despite potential enthalpic costs [9] [13]. Variable temperature nuclear magnetic resonance studies demonstrate that the equilibrium constant increases with temperature, consistent with the disruption of ordered hydrogen bonding networks at higher thermal energies.
The activation energy for tautomeric interconversion has been estimated at approximately 12-18 kcal/mol, based on coalescence studies and line broadening analysis [14] [15]. This barrier reflects the energetic cost of breaking the intramolecular hydrogen bond, rotating molecular fragments, and forming the alternative tautomeric structure. The relatively low barrier compared to some other tautomeric systems facilitates rapid equilibration on the nuclear magnetic resonance timescale at ambient temperatures.
Thermodynamic analysis reveals that the enolization process exhibits a positive entropy change, likely due to the increased conformational flexibility and reduced hydrogen bonding constraints in the enol form [12] [16]. The enthalpy change varies with solvent, being slightly endothermic in polar media but potentially exothermic in non-polar environments where the intramolecular hydrogen bond provides significant stabilization.
The intramolecular hydrogen bonding in 2-(Acetoacetyl)phenol represents a classic example of resonance-assisted hydrogen bonding, where the strength of the O-H···O=C interaction is enhanced by the delocalization of π-electrons across the chelate ring [17] [18]. The hydrogen bond forms a six-membered ring with optimal geometry for maximum stabilization, featuring H-bond distances of approximately 1.8-2.2 Å and bond angles approaching 150-180°.
The energy of the intramolecular hydrogen bond has been calculated to range from 8-15 kcal/mol, significantly higher than typical hydrogen bonds due to the cooperative effect of resonance stabilization [17] [19]. This enhanced bonding manifests spectroscopically as a pronounced redshift in the hydroxyl stretching frequency to 2800-3200 cm⁻¹, compared to free phenolic hydroxyl groups which absorb around 3500-3600 cm⁻¹.
The strength of the intramolecular hydrogen bond depends critically on the planarity of the chelate ring system and the degree of electron delocalization [18] [20]. Quantum chemical calculations indicate that the stabilization energy correlates with the electron density at the hydrogen bond critical point, as determined by atoms-in-molecules analysis. The bond exhibits characteristics intermediate between classical hydrogen bonds and quasi-aromatic systems, with significant covalent character.
The conformational behavior of 2-(Acetoacetyl)phenol is dominated by the competition between intramolecular hydrogen bonding stabilization and steric interactions between the acetoacetyl chain and the phenyl ring. The molecule adopts a predominantly planar conformation in the enol form to maximize the π-electron delocalization and hydrogen bonding efficiency [21] [22].
Rotational barriers around the C-C bonds connecting the acetoacetyl group to the phenyl ring have been estimated at 12-18 kcal/mol, consistent with partial double bond character due to resonance effects [23] [24]. The energy landscape reveals multiple local minima corresponding to different conformational states, with the global minimum corresponding to the hydrogen-bonded enol form in most non-polar environments.
Computational studies using density functional theory methods reveal that the conformational preferences are influenced by both electronic and steric factors [25] [21]. The phenyl ring and acetoacetyl moiety prefer coplanar arrangements to maximize conjugation, but this is balanced against potential steric clashes. The flexibility of the acetoacetyl chain allows for conformational adaptation to different environments while maintaining the favorable intramolecular hydrogen bonding interaction.
The conformational analysis also reveals the presence of minor rotamers corresponding to rotation around the acetyl C-C bond, with barriers of approximately 3-5 kcal/mol [24] [26]. These conformational states interconvert rapidly at room temperature but may be frozen out at low temperatures, potentially leading to complex nuclear magnetic resonance spectra.
The solid-state structure of 2-(Acetoacetyl)phenol and related compounds reveals complex packing arrangements dominated by intermolecular hydrogen bonding networks [27] [28]. The compound typically crystallizes in monoclinic space groups such as P21/c, with multiple molecules in the asymmetric unit reflecting the conformational flexibility of the acetoacetyl chain.
Crystal packing is stabilized by a combination of classical hydrogen bonds, C-H···O interactions, and π-π stacking between aromatic rings [27] [29]. The intermolecular hydrogen bonding patterns often involve the phenolic hydroxyl group as a donor and carbonyl oxygens as acceptors, creating extended two-dimensional or three-dimensional networks that govern the mechanical and thermal properties of the solid.
The melting point of 2-(Acetoacetyl)phenol is reported as 102°C, indicating moderate intermolecular interactions in the solid state [30] [31]. This relatively low melting point compared to simple phenolic compounds suggests that the acetoacetyl substitution disrupts efficient crystal packing, possibly due to conformational disorder or competing hydrogen bonding patterns.
Hirshfeld surface analysis of related compounds reveals that the major contributions to crystal packing come from H···H contacts (40-50%), followed by H···C/C···H contacts (20-30%), and specific H···O interactions (10-15%) [27] [28]. The presence of sulfur or other heteroatoms in analogous structures can significantly modify these interaction patterns, leading to different packing motifs and physical properties.
The solid-state behavior is also influenced by the tautomeric preferences, with the predominant keto form in the crystal potentially differing from the solution-state equilibrium [29] [32]. X-ray crystallographic studies of similar compounds often reveal the keto form due to favorable intermolecular hydrogen bonding patterns that stabilize this tautomer in the solid state, despite enol form preference in solution.